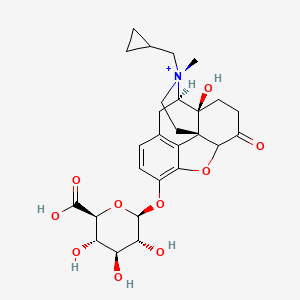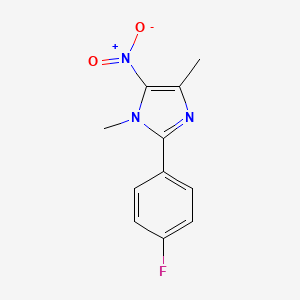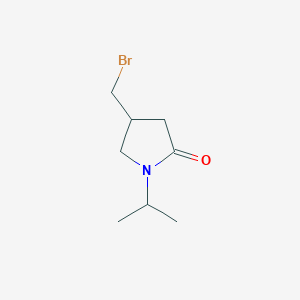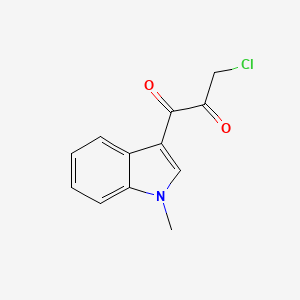
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that features a bromine atom, a triazole ring, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the triazole ring on the aniline derivative. The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a base like potassium carbonate to deprotonate the triazole, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring and aniline group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: It is utilized in the development of advanced materials, such as conductive polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and aniline group can form hydrogen bonds and other interactions with biological targets, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the bromine atom, which can affect its reactivity and applications.
4-bromoaniline: Lacks the triazole ring, limiting its potential in medicinal chemistry.
2-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
The combination of these functional groups makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
4-bromo-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2 |
Clave InChI |
RYXQUWJMCQQLRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N2C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)




![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)


